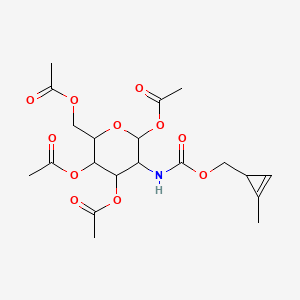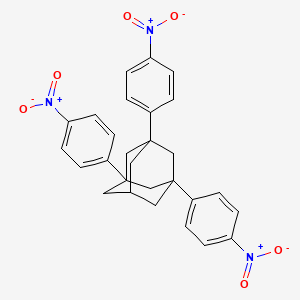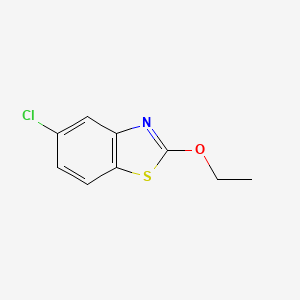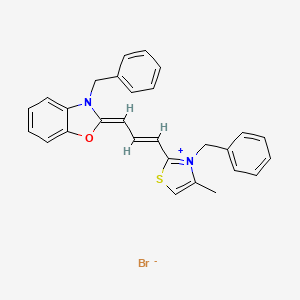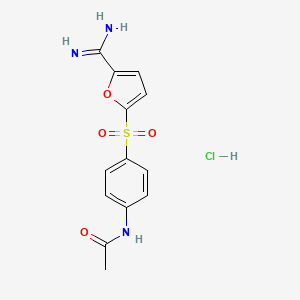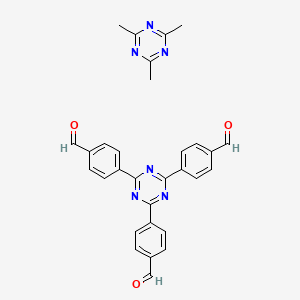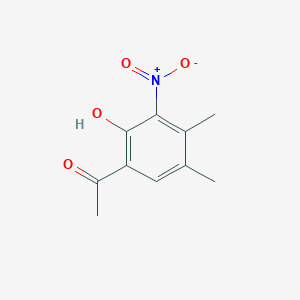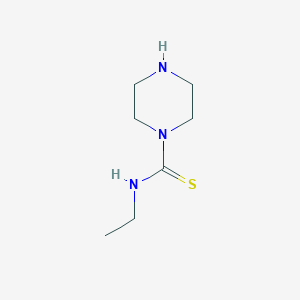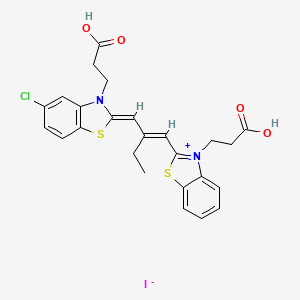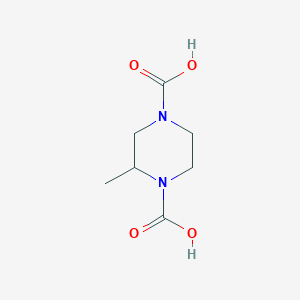
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoroacetyl (Tfa) groups, methoxy (OMe) groups, and cysteine (Cys) residues, which contribute to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe typically involves a multi-step process that includes the protection and deprotection of functional groups, as well as the coupling of amino acid residues. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, allowing for the production of significant quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can enhance the compound’s binding affinity to these targets, while the cysteine residues can participate in redox reactions or form covalent bonds with target proteins. The methoxy groups may influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tfa-gGlu(OMe)-Cys(2)-OMe: Similar structure but with a different cysteine residue.
Tfa-gGlu(OMe)-Ser(1)-OMe: Contains serine instead of cysteine.
Tfa-gGlu(OMe)-Cys(1)-OH: Lacks the methoxy group on the cysteine residue.
Uniqueness
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H32F6N4O12S2 |
|---|---|
Molekulargewicht |
746.7 g/mol |
IUPAC-Name |
methyl (2S)-5-[[(2R)-1-methoxy-3-[[(2R)-3-methoxy-2-[[(4S)-5-methoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C24H32F6N4O12S2/c1-43-17(37)11(33-21(41)23(25,26)27)5-7-15(35)31-13(19(39)45-3)9-47-48-10-14(20(40)46-4)32-16(36)8-6-12(18(38)44-2)34-22(42)24(28,29)30/h11-14H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H,33,41)(H,34,42)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
UDYHWGWMOFJMBU-XUXIUFHCSA-N |
Isomerische SMILES |
COC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)



